molecular formula C12H10FNO2 B11884063 Ethyl 6-fluoroquinoline-8-carboxylate

Ethyl 6-fluoroquinoline-8-carboxylate

Cat. No.: B11884063
M. Wt: 219.21 g/mol
InChI Key: HTMYJCISWKNBAZ-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family, characterized by the presence of a fluorine atom at the 6th position and an ethyl ester group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by fluorination at the 6th position using a fluorinating agent such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 6-fluoroquinoline-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-fluoroquinoline-8-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .

Comparison with Similar Compounds

Ethyl 6-fluoroquinoline-8-carboxylate can be compared with other fluoroquinolines such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other fluoroquinolines .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 6-fluoroquinoline-8-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10-7-9(13)6-8-4-3-5-14-11(8)10/h3-7H,2H2,1H3

InChI Key

HTMYJCISWKNBAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)F)C=CC=N2

Origin of Product

United States

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